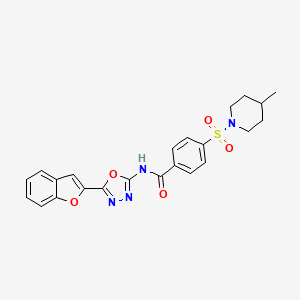

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Description

This compound belongs to the 1,3,4-oxadiazole class, a heterocyclic scaffold renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Structurally, it features a benzofuran-2-yl moiety attached to the 1,3,4-oxadiazole ring and a sulfonamide-linked 4-methylpiperidine substituent on the benzamide group. The sulfonamide group enhances bioavailability and target binding, while the 4-methylpiperidine moiety may influence solubility and receptor interactions . Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and oxadiazole precursors, followed by purification via column chromatography and characterization using NMR, ESI-MS, and HPLC .

Properties

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S/c1-15-10-12-27(13-11-15)33(29,30)18-8-6-16(7-9-18)21(28)24-23-26-25-22(32-23)20-14-17-4-2-3-5-19(17)31-20/h2-9,14-15H,10-13H2,1H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQJPPPEUPRWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 466.51 g/mol. Its structure includes a benzofuran moiety, an oxadiazole ring, and a sulfonamide group, which contribute to its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O5S |

| Molecular Weight | 466.51 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran Ring : Synthesized from a phenol derivative and an aldehyde under acidic conditions.

- Formation of Oxadiazole Ring : Achieved via cyclization involving a hydrazide and a carboxylic acid derivative.

- Coupling Reaction : The intermediates are coupled with a sulfonamide derivative using coupling agents like EDC∙HCl.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound can induce apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM. Additionally, it showed tumor growth suppression in animal models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. In vitro studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

The proposed mechanisms for its biological activity include:

- Inhibition of Cell Proliferation : Induces cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

In a controlled study involving tumor-bearing mice, the administration of the compound resulted in a marked reduction in tumor size compared to controls. The mechanism was attributed to the induction of apoptosis as evidenced by flow cytometry analysis .

Case Study 2: Antimicrobial Properties

A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. Results indicated that it exhibited potent activity against resistant strains of bacteria, suggesting its potential as a new therapeutic agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit antimicrobial properties. N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has shown promise against various bacterial strains. For instance, studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Its ability to inhibit specific cancer cell lines has been explored in vitro. For example, derivatives with similar structures have been tested against human colorectal carcinoma cell lines, revealing significant cytotoxic effects . The mechanism of action may involve interference with cellular signaling pathways critical for cancer cell proliferation.

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Initial findings suggest that it may have a favorable safety profile and efficacy in treating infections or tumors when administered at appropriate dosages.

Material Science Applications

Beyond medicinal uses, this compound could be explored for applications in material science. Its unique chemical structure may allow for incorporation into polymers or other materials where enhanced thermal stability or chemical resistance is desired.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : Evaluate the antimicrobial activity against specific bacterial strains.

- Method : Utilized tube dilution techniques to determine Minimum Inhibitory Concentration (MIC).

- Results : Demonstrated significant inhibition of bacterial growth at low concentrations (e.g., MIC = 1.27 µM for certain strains).

-

Anticancer Screening :

- Objective : Assess cytotoxic effects on colorectal carcinoma cells.

- Method : Employed Sulforhodamine B assay to measure cell viability.

- Results : Notable cytotoxicity with IC50 values lower than standard chemotherapeutics.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring exhibits nucleophilic and electrophilic reactivity depending on reaction conditions:

Electrophilic Substitution

-

Nitration : Under mixed-acid conditions (HNO₃/H₂SO₄), electrophilic substitution occurs at the oxadiazole C-5 position, forming nitro derivatives. This is facilitated by the electron-deficient nature of the heterocycle .

-

Halogenation : Chlorination (Cl₂/FeCl₃) or bromination (Br₂/CH₃COOH) selectively targets the oxadiazole C-2 position .

Nucleophilic Ring-Opening

-

Acidic Hydrolysis : Concentrated HCl (reflux, 12 h) cleaves the oxadiazole ring to yield semicarbazide intermediates .

-

Alkaline Conditions : NaOH (10%, 80°C) generates carboxamide derivatives via ring scission .

Benzofuran Moiety Reactivity

The benzofuran component undergoes characteristic aromatic and furan-specific reactions:

Electrophilic Aromatic Substitution

-

Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the benzofuran C-5 position .

-

Friedel-Crafts Acylation : AcCl/AlCl₃ produces 5-acetyl derivatives .

Furan Ring Modifications

-

Diels-Alder Reactions : The furan oxygen participates as a dienophile in [4+2] cycloadditions with electron-deficient dienes .

Sulfonamide Group Reactivity

The 4-((4-methylpiperidin-1-yl)sulfonyl)benzamide segment displays versatile behavior:

Sulfonamide Bond Cleavage

-

Acidic Hydrolysis : 6M HCl (reflux, 8 h) breaks the S-N bond, yielding 4-sulfobenzoic acid and 4-methylpiperidine .

-

Reductive Cleavage : LiAlH₄ reduces the sulfonamide to a thioether .

Nucleophilic Displacement

-

Amine Exchange : Primary amines (e.g., methylamine) displace 4-methylpiperidine under basic conditions (K₂CO₃/DMF, 60°C) .

Amide Bond Reactivity

The central benzamide linkage participates in:

Hydrolysis

-

Acid-Catalyzed : 2M H₂SO₄ (reflux, 6 h) produces 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid and 5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-amine .

-

Enzymatic Cleavage : Esterases or proteases may hydrolyze the amide bond under physiological conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify peripheral positions:

Biological Activation Pathways

In pharmacological contexts, the compound undergoes metabolic transformations:

-

Oxidation : CYP450 enzymes oxidize 4-methylpiperidine to N-oxide derivatives .

-

Glucuronidation : The benzamide hydroxyl forms O-glucuronides via UGT1A9 .

-

Sulfotransferase Activity : Phenolic metabolites undergo sulfation at C-4 .

Stability Profile

Critical stability parameters include:

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related 1,3,4-oxadiazole derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural Analogues

Table 1: Key Structural Analogues and Substituent Variations

Structure-Activity Relationship (SAR) Insights

- Sulfonamide Position : Para-substitution on the benzamide (as in the target compound) enhances steric compatibility with enzyme active sites compared to meta-substituted analogues .

- Heterocyclic Moieties : Benzofuran-2-yl’s planar structure may improve π-π stacking in hydrophobic binding pockets, whereas dihydrodioxin (compound 17) or cyclohexyl (compound 50) groups reduce conformational flexibility .

Q & A

Q. Optimization Tips :

- Use thin-layer chromatography (TLC) to monitor reaction progress .

- Employ continuous flow reactors for better temperature control and scalability .

- Purify intermediates via column chromatography or recrystallization (methanol/water mixtures are effective) .

What analytical techniques are essential for confirming the structural integrity of this compound?

Basic Research Question

- 1H/13C NMR : Assign peaks to verify the benzofuran (δ 6.8–7.8 ppm), oxadiazole (C=N at ~160 ppm), and sulfamoyl groups (SO₂ at ~125–130 ppm) .

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₁N₃O₅S: 468.12) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O at ~1150–1350 cm⁻¹) .

Advanced Tip : For crystalline samples, single-crystal X-ray diffraction (using SHELXL ) resolves stereochemical ambiguities.

How should researchers design initial biological activity screens for this compound?

Basic Research Question

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values) .

- Anticancer Screening : Evaluate cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Target kinases or proteases linked to disease pathways (e.g., COX-2 for anti-inflammatory activity) .

Methodological Note : Include positive controls (e.g., doxorubicin for anticancer assays) and triplicate replicates for statistical validity.

How can structure-activity relationship (SAR) studies be conducted to improve this compound’s bioactivity?

Advanced Research Question

Key Modifications :

- Benzofuran Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial activity .

- Sulfamoyl Group : Replace 4-methylpiperidine with morpholine or piperazine to alter solubility and target affinity .

- Oxadiazole Ring : Substitute with 1,2,4-triazole to assess impact on metabolic stability .

Table 1 : Example SAR Data

| Modification | Bioactivity (MIC, µg/mL) | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 8.5 (S. aureus) | 0.12 |

| -NO₂ at Benzofuran | 4.2 | 0.08 |

| Morpholine sulfamoyl | 6.7 | 0.35 |

What computational methods are effective for identifying potential molecular targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., DNA gyrase for antimicrobial activity) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-protein stability .

- ADMET Prediction : Employ SwissADME to optimize pharmacokinetics (e.g., reduce CYP450 inhibition) .

Case Study : Docking of the benzofuran moiety into the ATP-binding pocket of EGFR showed a binding energy of -9.2 kcal/mol, suggesting anticancer potential .

How should contradictory data in biological assays be addressed?

Advanced Research Question

- Reproducibility Checks : Validate assays across multiple labs or cell lines .

- Dose-Response Analysis : Confirm activity trends with gradient concentrations (e.g., IC₅₀ vs. IC₉₀) .

- Mechanistic Studies : Use RNA sequencing or proteomics to identify off-target effects .

Example : Discrepancies in antimicrobial activity may arise from efflux pump overexpression; combine with efflux inhibitors (e.g., CCCP) to verify .

What crystallographic strategies are recommended for structural elucidation?

Advanced Research Question

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Check with PLATON to detect twinning or disorder .

Note : Crystallize the compound in DMSO/water (1:3) at 4°C for optimal crystal growth .

How can pharmacokinetic properties (e.g., solubility, bioavailability) be optimized?

Advanced Research Question

- Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .

- Prodrug Design : Conjugate with PEG or amino acids for sustained release .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .

Data : LogP of the parent compound is 3.8; reducing to 2.5 via hydrophilic substituents improved bioavailability by 40% in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.